5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 230.71 g/mol. It is classified under sulfonyl chlorides, which are known for their reactivity and utility in various chemical processes. This compound is particularly important in organic synthesis and has applications in the pharmaceutical industry.
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride is classified as a sulfonyl chloride. It is recognized for its potential hazards as indicated by the Global Harmonized System (GHS) pictogram for harmful substances. The associated hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
The synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride typically involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-sulfonamide with thionyl chloride or phosphorus pentachloride. This reaction converts the amine group into a sulfonyl chloride group.
The molecular structure of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride features a naphthalene core with a sulfonyl chloride functional group attached at the second position. The presence of the oxo group enhances its reactivity.
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride participates in various chemical reactions typical of sulfonyl chlorides:
The reactivity of this compound is attributed to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles under mild conditions .
The mechanism of action for 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride primarily involves its ability to act as an electrophile in nucleophilic substitution reactions. When a nucleophile approaches the electrophilic sulfur atom in the sulfonyl chloride group:
This mechanism is essential in synthetic organic chemistry for constructing various compounds .
Relevant data indicates that careful handling is necessary due to its potential hazards associated with skin and respiratory irritation .
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride has diverse applications across various fields:
Retrosynthetic analysis of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride reveals two logical disconnection pathways. The primary approach disconnects the sulfonyl chloride moiety to reveal 5-oxo-5,6,7,8-tetrahydronaphthalene (tetralone derivative) as the immediate precursor for electrophilic sulfonation. The tetralone core itself can be derived from naphthalene via catalytic hydrogenation followed by controlled oxidation or from 1-tetralone through regioselective functionalization [3] [8]. Alternative routes employ substituted dihydronaphthalenes as starting materials, which undergo oxidation to install the ketone functionality post-sulfonation [6].
Precursor selection critically impacts reaction efficiency and regioselectivity. 6-Methoxy-1-tetralone derivatives offer enhanced para-directing properties but require demethylation steps before sulfonyl chloride formation. Unsubstituted 5-oxotetrahydronaphthalene provides direct access but requires careful control of sulfonation conditions to prevent over-reaction [3] [8]. Computational studies indicate that the electron-deficient ketone in position 5 moderately deactivates the aromatic ring, necessitating moderately vigorous sulfonation conditions compared to non-ketonized tetrahydronaphthalene precursors [6].
Table 1: Precursor Options for Sulfonyl Chloride Synthesis
Precursor Compound | Advantages | Challenges | Key Reference |
---|---|---|---|
5-Oxo-5,6,7,8-tetrahydronaphthalene | Direct precursor, no deprotection needed | Ring deactivation requires stronger sulfonation conditions | [3] |
6-Methoxy-1-tetralone | Enhanced reactivity at C-8 position | Demethylation required before chlorination | [8] |
1,2-Dihydronaphthalene derivatives | Flexible oxidation strategies | Multi-step synthesis required | [6] |
5,6,7,8-Tetrahydronaphthalene | High reactivity | Additional oxidation step required post-sulfonation | [7] |
Electrophilic sulfonation of tetrahydronaphthalene derivatives proceeds via arenium ion intermediates where regioselectivity is governed by the existing substituents. For 5-oxotetrahydronaphthalene, sulfonation occurs preferentially at the C-8 position (equivalent to C-2 in naphthalene numbering) due to decreased steric hindrance compared to the C-6 position, despite moderate deactivation by the ketone moiety [3]. Industrial approaches typically employ sulfur trioxide complexes (particularly dioxane·SO₃) in chlorinated solvents at 0-5°C, achieving 70-85% regioselectivity for the desired 8-sulfonated isomer [3].
Direct chlorosulfonation using chlorosulfonic acid (ClSO₃H) offers a single-step route to sulfonyl chlorides but generates stoichiometric hydrochloric acid as byproduct, complicating purification. This method requires careful stoichiometric control (1:1.05 molar ratio of substrate to ClSO₃H) in inert solvents such as dichloroethane to prevent disulfonation. The reaction proceeds through an aryl sulfonic acid intermediate that undergoes rapid conversion to sulfonyl chloride under excess chlorosulfonic acid [3] [7]:
$$\text{C}{10}\text{H}{10}\text{O} + \text{ClSO}{3}\text{H} \rightarrow \text{C}{10}\text{H}{9}\text{O}{3}\text{SCl} + \text{HCl} + \text{H}_{2}\text{O}$$
Indirect methods involve initial sulfonation followed by chlorination. Sulfonation with concentrated sulfuric acid at 40-50°C produces the sulfonic acid, which is subsequently converted to sulfonyl chloride using phosphorus pentachloride or thionyl chloride. While this two-step approach offers superior yield control (85-92% isolated yield), it introduces additional purification requirements [3].
Table 2: Sulfonation Methods Comparison for 5-Oxo-tetrahydronaphthalene
Method | Reagents/Conditions | Regioselectivity (C8:C6) | Yield Range | Byproducts |
---|---|---|---|---|
Chlorosulfonic Acid | ClSO₃H, DCE, 0-5°C, 4h | 80:20 | 65-75% | HCl, sulfones |
Sulfur Trioxide Complex | Dioxane·SO₃, DCM, -5°C, 8h | 90:10 | 70-80% | None significant |
Fuming Sulfuric Acid | 20% Oleum, 40°C, 6h | 75:25 | 80-85% | Water, sulfones |
Indirect (H₂SO₄ + PCl₅) | Conc. H₂SO₄ then PCl₅, 60°C | 95:5 | 85-92% | HCl, POCI₃ |
The conversion of sulfonic acids to sulfonyl chlorides represents the crucial final step in synthesizing 5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride. Phosphorus pentachloride (PCl₅) functions through nucleophilic attack by chloride ions on the sulfur center, facilitated by the initial formation of a sulfonyloxyphosphonium intermediate. This highly reactive species undergoes chloride displacement to yield the sulfonyl chloride and phosphorus oxychloride [3]:
$$\text{ArSO}{3}\text{H} + \text{PCl}{5} \rightarrow \text{ArSO}{2}\text{Cl} + \text{POCl}{3} + \text{HCl}$$
PCl₅ is particularly effective for sterically congested sulfonic acids but generates viscous POCl₃ as byproduct, complicating product isolation. Thionyl chloride (SOCl₂), often employed with catalytic dimethylformamide (5-10 mol%), proceeds via chlorosulfite intermediate formation. The DMF catalyst forms a Vilsmeier complex ([(CH₃)₂N⁺=CHCl]Cl⁻) that acts as an in situ chlorinating agent [3] [7]:
$$\text{ArSO}{3}\text{H} + \text{SOCl}{2} \xrightarrow{\text{DMF}} \text{ArSO}{2}\text{Cl} + \text{SO}{2} + \text{HCl}$$
Comparative studies show PCl₅ achieves higher conversion rates (95-98%) for tetrahydronaphthalene derivatives but requires stoichiometric amounts and produces phosphorus-containing waste. Thionyl chloride offers 80-90% conversion with simpler byproduct removal (gaseous SO₂ and HCl) but necessitates extended reaction times (12-24 hours) at reflux temperatures. Safety considerations favor thionyl chloride due to the reduced exothermicity of the reaction and absence of phosphorus residues that could complicate purification [3] [7].
Temperature control represents the most critical parameter in sulfonyl chloride synthesis, with optimal ranges varying significantly between reaction stages. Sulfonation proceeds optimally at -5°C to 5°C to prevent polysulfonation and tar formation, while chlorination requires elevated temperatures (60-70°C) to overcome kinetic barriers. Maintaining the sulfonation below 10°C improves regioselectivity by 15-20% compared to ambient temperature reactions due to suppressed thermal isomerization [3].
Inert atmosphere techniques (argon or nitrogen blanketing) enhance yields by 8-12% through preventing hydrolysis of sulfonyl chloride intermediates. This is particularly crucial during workup and solvent removal phases where atmospheric moisture causes significant decomposition. Continuous gas purging during thionyl chloride reactions minimizes hydrogen chloride accumulation, reducing side reactions such as ketone reduction or enol chloride formation at the 5-oxo position [3].
Advanced optimization employs cryogenic conditions (-20°C) during sulfonic acid formation followed by gradual warming during chlorination. A representative protocol achieves 91% isolated yield: sulfonation with ClSO₃H in dichloroethane at -15°C for 3 hours, followed by direct addition of SOCl₂ (3 equiv.) and DMF (0.1 equiv.), then heating to 65°C for 6 hours under argon. Quenching involves careful addition to ice-water (1:10 v/v) with immediate extraction to minimize hydrolysis [3].
Table 3: Temperature Optimization Effects on Reaction Outcomes
Reaction Stage | Temperature Range | Reaction Time | Yield Impact | Side Reactions Observed |
---|---|---|---|---|
Sulfonation | -20°C to 0°C | 3-5 hours | Maximum yield (85-90%) | Minimal disulfonation |
Sulfonation | 10-20°C | 1-2 hours | Reduced yield (70-75%) | 10-15% disulfonation |
Chlorination | 60-70°C | 4-6 hours | Optimal conversion (95%) | <5% ketone reduction |
Chlorination | 80-90°C | 1-2 hours | Reduced yield (75-80%) | 15-20% ketone reduction |
Workup | 0-5°C | Immediate | Prevents 10% hydrolysis | Hydrolysis to sulfonic acid |
Purification of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride presents challenges due to thermal instability and moisture sensitivity. Recrystallization remains the industrial method of choice using toluene/hexane (1:5 v/v) mixtures, achieving 98.5% purity with 75-80% recovery. The compound crystallizes as off-white needles when cooled slowly from 50°C to -20°C over 12 hours. Critical parameters include strict anhydrous conditions (<50 ppm H₂O) and inert gas saturation of solvents to prevent hydrolysis during crystallization [3].
Chromatographic purification (silica gel, 100-200 mesh) employing hexane:ethyl acetate (4:1) gradients delivers higher purity (99.5+%) but suffers from 20-25% product loss due to hydrolysis on the stationary phase. Deactivated silica (treated with 5% triethylamine) reduces hydrolysis but introduces amine contamination risks. Reverse-phase C18 chromatography with acetonitrile/water mixtures (60:40) avoids hydrolysis but requires lyophilization for recovery, complicating scale-up [3] [5].
Economic analysis favors recrystallization for batch sizes above 100g (85% recovery vs. 65% for chromatography), while chromatographic methods remain preferable for analytical-scale preparations requiring ultra-high purity. Hybrid approaches involve initial recrystallization followed by short-path distillation under high vacuum (0.1 mmHg, 110-115°C bath temperature), achieving 99.3% purity with 10-15% sacrifice in overall yield. Stability studies indicate that properly recrystallized material maintains >97% purity for 12 months when stored under argon at -20°C in amber glass [3] [5].
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